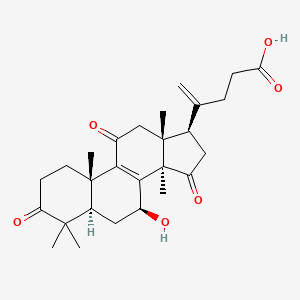
20(21)-Dehydrolucidenic acid A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20(21)-デヒドロルシデニック酸 Aは、霊芝またはレイシとして一般的に知られているGanoderma lucidumの菌体から得られるトリテルペノイド化合物です。この化合物は、抗炎症作用、抗がん作用、肝保護作用など、潜在的な治療効果があることから注目を集めています。
準備方法
合成経路と反応条件: 20(21)-デヒドロルシデニック酸 Aの合成は、一般的にエタノールまたはメタノールなどの有機溶媒を用いてGanoderma lucidumから抽出することによって行われます。次に、抽出物をクロマトグラフィー法を用いて分離します。
工業的生産方法: 20(21)-デヒドロルシデニック酸 Aの工業的生産は、まだ初期段階にあります。微生物発酵や遺伝子工学などのバイオテクノロジー技術の進歩により、大規模生産の可能性が高まっています。
化学反応の分析
反応の種類: 20(21)-デヒドロルシデニック酸 Aは、次のような様々な化学反応を起こします。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化反応を促進できます。
還元: 水素化ホウ素ナトリウムなどの還元剤を用いて還元反応を行うことができます。
置換: 置換反応は、ハロゲンまたはハロアルカンなどの試薬を用いたハロゲン化またはアルキル化がしばしば起こります。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: アルコール性溶媒中の水素化ホウ素ナトリウム。
置換: 触媒の存在下でのハロゲンまたはハロアルカン。
生成される主な生成物:
酸化: カルボン酸またはケトンの生成。
還元: アルコールの生成。
置換: ハロゲン化またはアルキル化誘導体の生成。
4. 科学研究への応用
化学: 他の生物活性化合物を合成するための前駆体として用いられています。
生物学: 生物学的経路や細胞プロセスを調節する役割について研究されています。
医学: 抗がん作用、抗炎症作用、肝保護作用について調査されています。
産業: 医薬品や栄養補助食品の開発における潜在的な用途。
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and hepatoprotective properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
作用機序
20(21)-デヒドロルシデニック酸 Aの作用機序は、複数の分子標的と経路に関与しています。
抗炎症作用: 炎症性サイトカインやメディエーターの産生を抑制します。
抗がん作用: PI3K/AktやMAPKなどのシグナル伝達経路を調節することにより、アポトーシスを誘導し、細胞増殖を抑制します。
肝保護作用: 抗酸化防御を強化し、肝細胞の酸化ストレスを軽減します。
類似化合物との比較
20(21)-デヒドロルシデニック酸 Aは、特定の構造的特徴と生物活性により、他のトリテルペノイドとは異なります。類似の化合物には、以下のようなものがあります。
- ルシデニック酸 B
- ガノデリック酸 A
- ガノデリック酸 B
これらの化合物は、類似のトリテルペノイド構造を共有していますが、特定の官能基と生物活性は異なります。
特性
分子式 |
C27H36O6 |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
4-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid |
InChI |
InChI=1S/C27H36O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h15-16,18,28H,1,7-13H2,2-6H3,(H,32,33)/t15-,16+,18+,25+,26-,27+/m1/s1 |
InChIキー |
APMICFQMLNFXRZ-LIFSRMHQSA-N |
異性体SMILES |
C[C@]12CCC(=O)C([C@@H]1C[C@@H](C3=C2C(=O)C[C@]4([C@]3(C(=O)C[C@@H]4C(=C)CCC(=O)O)C)C)O)(C)C |
正規SMILES |
CC1(C2CC(C3=C(C2(CCC1=O)C)C(=O)CC4(C3(C(=O)CC4C(=C)CCC(=O)O)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



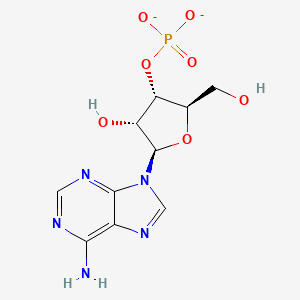
![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
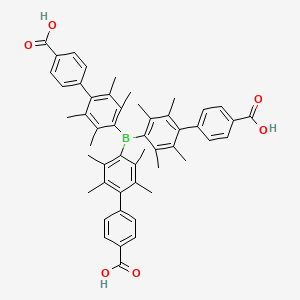
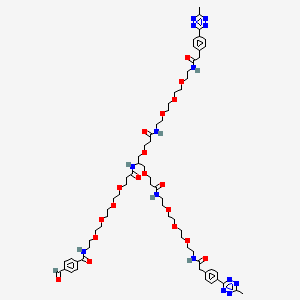
![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)
![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)

![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)

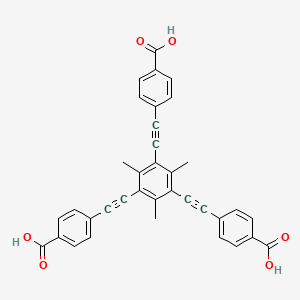
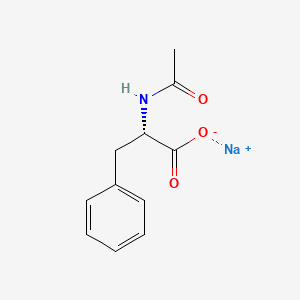
![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)
